ethyl 1-(4-methylphenyl)-6-oxo-4-[(phenylcarbamoyl)methoxy]-1,6-dihydropyridazine-3-carboxylate
Description
Ethyl 1-(4-methylphenyl)-6-oxo-4-[(phenylcarbamoyl)methoxy]-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by a dihydropyridazine core with multiple functional substituents. Key structural features include:
- Position 1: A 4-methylphenyl group, contributing steric bulk and hydrophobic interactions.
- Position 3: An ethyl ester group, enhancing solubility in organic solvents.
- Position 6: A ketone group, influencing electronic properties and reactivity.
Properties
IUPAC Name |
ethyl 4-(2-anilino-2-oxoethoxy)-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5/c1-3-29-22(28)21-18(30-14-19(26)23-16-7-5-4-6-8-16)13-20(27)25(24-21)17-11-9-15(2)10-12-17/h4-13H,3,14H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWCKDKRXOANORN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC=CC=C2)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(4-methylphenyl)-6-oxo-4-[(phenylcarbamoyl)methoxy]-1,6-dihydropyridazine-3-carboxylate typically involves multiple steps, starting from readily available starting materials One common synthetic route involves the condensation of 4-methylbenzaldehyde with hydrazine to form a hydrazone intermediate This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to form the pyridazine ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(4-methylphenyl)-6-oxo-4-[(phenylcarbamoyl)methoxy]-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Ethyl 1-(4-methylphenyl)-6-oxo-4-[(phenylcarbamoyl)methoxy]-1,6-dihydropyridazine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 1-(4-methylphenyl)-6-oxo-4-[(phenylcarbamoyl)methoxy]-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function and signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related dihydropyridazine derivatives (Table 1), focusing on substituent effects and physicochemical properties.
Table 1: Structural and Physicochemical Comparison
*Calculated based on structural analysis.
†Estimated using analogous compounds.
‡Inferred from molecular structure.
Key Findings:
In contrast, the trifluoromethyl groups in ’s compound increase lipophilicity (XLogP3 = 3.4) and metabolic stability . The pyridin-2-ylsulfanyl group in ’s compound introduces sulfur-mediated reactivity (e.g., disulfide bond formation or metal coordination) but reduces hydrogen-bond acceptors compared to the target .
Solubility and Bioavailability: The target’s higher hydrogen-bond acceptor count (9 vs. 5 in ) suggests greater polar surface area, likely improving water solubility. However, its bulky phenylcarbamoyl group may limit membrane permeability.
Synthetic and Stability Considerations :
Biological Activity
Ethyl 1-(4-methylphenyl)-6-oxo-4-[(phenylcarbamoyl)methoxy]-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a dihydropyridazine ring with various substituents, including an ester group, a ketone, and a carbamate moiety. These structural features contribute to its chemical reactivity and biological properties. The molecular formula is CHNO, and its molecular weight is approximately 358.40 g/mol.
Biological Activity
Research indicates that derivatives of dihydropyridazines exhibit significant biological activities, including:
- Antimicrobial Activity : Some studies suggest that similar compounds can inhibit the growth of various bacteria and fungi, potentially serving as antimicrobial agents.
- Anticancer Properties : Preliminary findings indicate that such compounds may possess cytotoxic effects against certain cancer cell lines.
- Enzyme Inhibition : The compound may interact with specific enzymes, modulating their activity, which is crucial in metabolic pathways.
The biological effects of this compound are believed to arise from its ability to bind to molecular targets such as enzymes and receptors. This binding can lead to:
- Inhibition of Enzyme Activity : By modulating enzyme functions, the compound may disrupt metabolic processes in pathogens or cancer cells.
- Alteration of Cellular Signaling : Interaction with receptors can influence signaling pathways critical for cell survival and proliferation.
Case Studies
- Antimicrobial Effects : A study demonstrated that similar dihydropyridazine derivatives exhibited significant inhibitory effects against Gram-positive bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis.
- Cytotoxicity Against Cancer Cells : In vitro studies have shown that derivatives can induce apoptosis in cancer cell lines through the activation of caspase pathways.
- Enzyme Interaction Studies : Research has indicated that these compounds can act as competitive inhibitors for specific enzymes involved in cancer metabolism, leading to reduced proliferation rates in treated cells.
Data Table of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
